molecular formula C14H20N2O5 B5109434 4-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxy-6-nitrophenol

4-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxy-6-nitrophenol

Cat. No. B5109434
M. Wt: 296.32 g/mol
InChI Key: QJMOLLTYJFTKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxy-6-nitrophenol, commonly known as MPP+, is a chemical compound that has been widely studied for its potential use in scientific research. MPP+ is a toxic compound that has been shown to selectively destroy dopaminergic neurons, making it a useful tool for studying Parkinson's disease. In

Mechanism of Action

MPP+ is taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ is oxidized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+). MPP+ is then transported into the mitochondria, where it inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects
MPP+ selectively destroys dopaminergic neurons, leading to a reduction in dopamine levels in the brain. This reduction in dopamine levels is responsible for the motor symptoms observed in Parkinson's disease, such as tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

MPP+ has several advantages for use in lab experiments. It selectively destroys dopaminergic neurons, making it a useful tool for studying Parkinson's disease. MPP+ is also relatively easy to synthesize and can be produced in large quantities. However, MPP+ is a toxic compound and must be handled with care. It is also important to note that the effects of MPP+ on dopaminergic neurons may not accurately reflect the effects of Parkinson's disease on the brain.

Future Directions

There are several future directions for research involving MPP+. One area of research is the development of new compounds that selectively destroy dopaminergic neurons without the toxic effects of MPP+. Another area of research is the use of MPP+ in the development of new treatments for Parkinson's disease. Finally, MPP+ could be used to study the effects of dopamine depletion on other areas of the brain, such as the prefrontal cortex and the basal ganglia.

Synthesis Methods

MPP+ can be synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with formaldehyde and subsequent reduction with sodium borohydride. The resulting compound is then treated with nitric acid to produce MPP+.

Scientific Research Applications

MPP+ has been widely used in scientific research as a tool to study Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. MPP+ selectively destroys dopaminergic neurons, making it a useful tool for studying the mechanisms of Parkinson's disease.

properties

IUPAC Name

4-[[3-(hydroxymethyl)piperidin-1-yl]methyl]-2-methoxy-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-21-13-6-11(5-12(14(13)18)16(19)20)8-15-4-2-3-10(7-15)9-17/h5-6,10,17-18H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMOLLTYJFTKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[3-(Hydroxymethyl)piperidin-1-yl]methyl]-2-methoxy-6-nitrophenol

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